ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a nitro group at the 7th position, methyl groups at the 3rd and 5th positions, and an ethyl ester group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of Substituents: The methyl groups can be introduced via alkylation reactions, while the nitro group can be added through nitration using nitric acid and sulfuric acid.
Esterification: The carboxyl group at the 2nd position can be esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: The methyl groups can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: 3,5-dimethyl-7-amino-1H-indole-2-carboxylate.
Substitution: Various substituted indoles depending on the electrophile used.
Hydrolysis: 3,5-dimethyl-7-nitro-1H-indole-2-carboxylic acid.
Scientific Research Applications
Ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate: Lacks the nitro group, leading to different chemical and biological properties.
3,5-Dimethyl-7-nitro-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
3,5-Dimethyl-1H-indole-2-carboxylic acid: Lacks both the nitro and ethyl ester groups, leading to distinct chemical behavior.
Uniqueness
Ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a bioactive compound, while the ethyl ester group improves its solubility and ease of handling in synthetic applications .
Properties
IUPAC Name |
ethyl 3,5-dimethyl-7-nitro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-4-19-13(16)11-8(3)9-5-7(2)6-10(15(17)18)12(9)14-11/h5-6,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZKGTKEOGWLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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